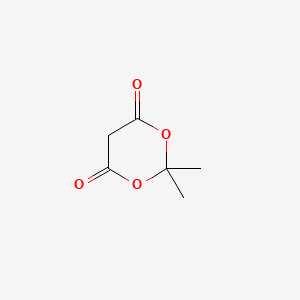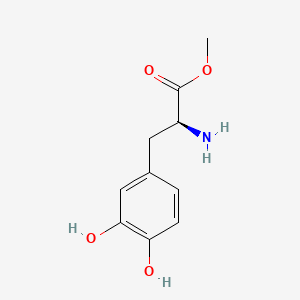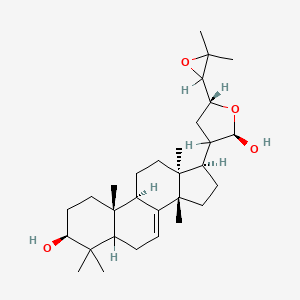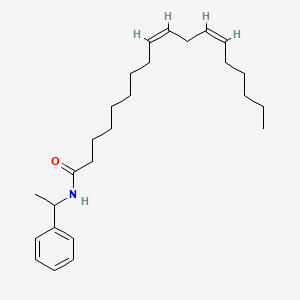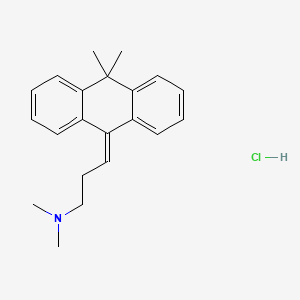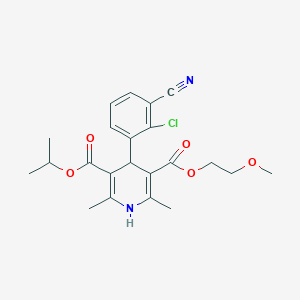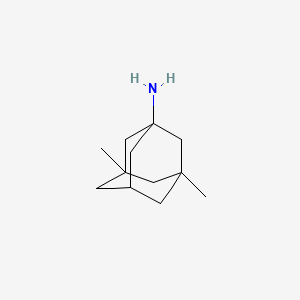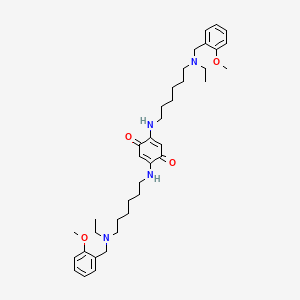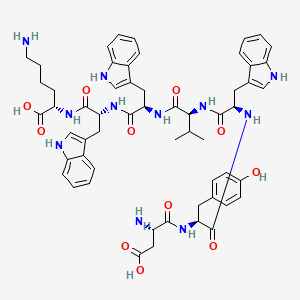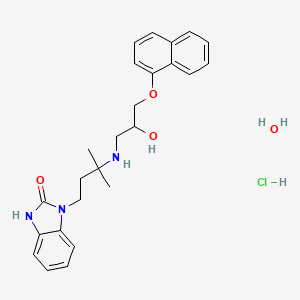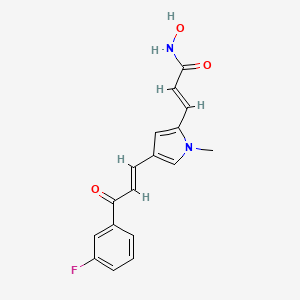
Hdac-IN-1
描述
“Hdac-IN-1” is a compound related to Histone Deacetylases (HDACs). HDACs are evolutionary conserved enzymes which operate by removing acetyl groups from histones and other protein regulatory factors . They play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses .
Chemical Reactions Analysis
Histone deacetylases (HDACs) play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses . They are critically involved in physiological processes such as development .科学研究应用
Erythropoiesis Regulation
Hdac-IN-1 plays a significant role in the regulation of erythropoiesis. It has been shown that HDAC1 interacts with essential transcription factors for erythropoiesis, and its inhibition promotes erythroid differentiation. The reduction of HDAC activity results in the activation of transcription activators such as GATA-1, TAL1, and KLF1, while repressing transcription repressors like PU.1 .
Cancer Therapy
HDAC inhibitors, including Hdac-IN-1, are being investigated for their potential as anti-cancer agents. They operate by removing acetyl groups from histones and other protein regulatory factors, affecting chromatin remodeling and gene expression profiles. This action can lead to the suppression of malignant cell growth and survival .
Neurodegenerative Diseases
Selective inhibition of HDAC6, which can be achieved using Hdac-IN-1, has shown promise in treating neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, and Parkinson’s disease. The effectiveness of HDAC6 inhibition in these conditions has been extensively demonstrated .
Immune Response Modulation
Hdac-IN-1 has been implicated in the regulation of the immune response. HDACs play significant roles in gene silencing, which can facilitate malignant cell growth by downregulating the immune response. Therefore, HDAC inhibitors can potentially be used to modulate the immune system .
Cell Cycle Regulation
The treatment with HDAC inhibitors, including Hdac-IN-1, can block cell cycle progression from the G1 to S phase. This is achieved by governing the expression of Cyclin E, which is crucial for the cell cycle transition .
Hemoglobin Reactivation
Clinically, Hdac-IN-1 has been shown to reactivate fetal globin in adult erythroid cells. This application has significant implications for the treatment of hemoglobinopathies, where reactivation of fetal globin can have therapeutic benefits .
Epigenetic Modulation
HDACs, targeted by Hdac-IN-1, are involved in the reversible acetylation of histones and non-histone proteins, playing critical roles in transcriptional regulation. This epigenetic modulation is essential for various physiological processes and can be leveraged in different therapeutic contexts .
Developmental Processes
HDACs are critically involved in developmental processes. By influencing the acetylation status of histones, Hdac-IN-1 can affect gene expression patterns during development, making it a valuable tool for research in developmental biology .
作用机制
Target of Action
Hdac-IN-1 is a potent inhibitor of histone deacetylases (HDACs), a family of enzymes that remove acetyl groups from histones and other proteins . HDACs play a crucial role in the regulation of gene expression, which is indispensable in cellular processes such as development, tissue homeostasis, and responses to environmental stresses .
Mode of Action
Hdac-IN-1 interacts with HDACs, inhibiting their deacetylase activity . This inhibition leads to an increase in the acetylation of histones and other proteins, disrupting the normal balance of acetylation and deacetylation in the cell . The increased acetylation can lead to changes in chromatin structure, affecting the accessibility of transcription factors to DNA and influencing gene expression .
Biochemical Pathways
The inhibition of HDACs by Hdac-IN-1 affects several biochemical pathways. It can lead to alterations in gene expression, affecting processes such as cell cycle regulation, autophagy, and the regulation of transcription factors . For example, HDAC inhibition can suppress NF-κB signaling and HSP90, upregulate cell cycle regulators (p21, p53), and downregulate antiapoptotic proteins including Bcl-2 .
Pharmacokinetics
They can be metabolized through multiple pathways, including reduction, hydrolysis, and glucuronidation . The bioavailability of HDAC inhibitors can be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The inhibition of HDACs by Hdac-IN-1 can have several molecular and cellular effects. It can lead to changes in gene expression, affecting cellular processes such as cell proliferation, differentiation, and apoptosis . In the context of cancer, HDAC inhibitors have been shown to induce tumor cell apoptosis, growth arrest, senescence, and differentiation .
Action Environment
The action of Hdac-IN-1, like other HDAC inhibitors, can be influenced by various environmental factors. For example, the efficacy of HDAC inhibitors can be affected by the cellular microenvironment, including factors such as nutrient and oxygen availability . Additionally, genetic factors, such as the presence of specific mutations or polymorphisms, can also influence the action of HDAC inhibitors .
安全和危害
未来方向
属性
IUPAC Name |
(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAPCMJAOQZSU-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464187 | |
| Record name | MC1568 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hdac-IN-1 | |
CAS RN |
852475-26-4 | |
| Record name | MC1568 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



